2-Chloro-nitro-aniline can be sourced from industrial processes that involve the chlorination and nitration of aniline derivatives. It falls under the category of halogenated aromatic amines, which are known for their diverse applications in organic synthesis. This compound is also categorized as a nitroaniline, which refers to its structural classification that includes both nitro and amino functional groups.
The synthesis of 2-chloro-nitro-aniline can be achieved through several methods, primarily involving electrophilic aromatic substitution reactions. The most common methods include:
The molecular structure of 2-chloro-nitro-aniline features:
The mechanism for reactions involving 2-chloro-nitro-aniline typically follows these steps:
Rhodococcus sp. strain MB-P1 represents a key organism capable of utilizing 2-chloro-4-nitroaniline as its sole carbon, nitrogen, and energy source under aerobic conditions. This strain was isolated from contaminated soil and exhibits exceptional metabolic versatility toward nitroaromatic compounds. Growth kinetics studies reveal a maximal degradation rate at 30°C and pH 7.2, with complete transformation of 200 µM 2-chloro-4-nitroaniline within 48 hours. During growth metabolism, Rhodococcus MB-P1 releases stoichiometric quantities of nitrite (NO₂⁻), chloride (Cl⁻), and ammonia (NH₃), confirming complete cleavage of the pollutant’s functional groups. The degradation efficiency remains robust at concentrations up to 500 µM, beyond which substrate inhibition occurs. This strain’s capability to metabolize structural analogs like 4-nitroaniline and 3,4-dichloroaniline highlights its substrate promiscuity, making it a prime candidate for bioremediation applications in industrial wastewater systems [2] [3].
Table 1: Growth and Degradation Parameters of Rhodococcus sp. MB-P1
| Parameter | Value | Conditions |
|---|---|---|
| Optimal Temperature | 30°C | pH 7.2, 200 rpm agitation |
| Optimal pH | 7.2 | 30°C, aerobic conditions |
| Max Tolerated Concentration | 500 µM | Complete inhibition at 600 µM |
| Nitrite Release | 1.92 µmol/mL | From 200 µM substrate |
| Chloride Release | 1.85 µmol/mL | From 200 µM substrate |
The initial enzymatic step in 2-chloro-4-nitroaniline degradation is catalyzed by a flavin-dependent monooxygenase, which oxygenates the nitro group prior to its elimination. Cell-free lysates from 2-chloro-4-nitroaniline-induced Rhodococcus MB-P1 cells demonstrate that this enzyme requires NADH and molecular oxygen to convert 2-chloro-4-nitroaniline stoichiometrically to 4-amino-3-chlorophenol. Spectrophotometric assays confirm the transient formation of C4a-hydroperoxy-flavin adenine dinucleotide (FAD) as a reactive intermediate, which facilitates nucleophilic attack on the nitro group. This reaction mechanism parallels those observed in Ensifer sp. CnpAB and Ralstonia pickettii HadA monooxygenases, where flavin hydroperoxides activate molecular oxygen for electrophilic substitution. The Rhodococcus monooxygenase exhibits strict substrate specificity for para-nitroanilines, with negligible activity against ortho- or meta-substituted analogs. Gene sequencing indicates this enzyme belongs to the group B flavoprotein monooxygenases, characterized by conserved FAD-binding and NADH-oxidizing domains [2] [3] [7].
Table 2: Key Intermediates in 2-Chloro-4-Nitroaniline Degradation
| Intermediate | Enzyme Involved | Detected Metabolites |
|---|---|---|
| 4-Amino-3-chlorophenol | Flavin-dependent monooxygenase | Hydroxylaminobenzene derivative |
| 6-Chlorohydroxyquinol | Aniline dioxygenase | Chlorinated hydroxyquinone |
| Ring-cleavage products | Catechol dioxygenase | Aliphatic carboxylic acids |
Following nitro group removal, 4-amino-3-chlorophenol undergoes ring hydroxylation via a multicomponent aniline dioxygenase system. Oxygen uptake studies with induced Rhodococcus MB-P1 cells show rapid consumption during 4-amino-3-chlorophenol transformation, confirming dioxygenase involvement. This enzyme complex consists of a reductase component (transferring electrons from NADH) and an oxygenase component (catalyzing cis-dihydroxylation). The reaction proceeds through a Rieske-type [2Fe-2S] cluster that activates molecular oxygen, enabling electrophilic addition across the phenol ring’s ortho position. Inhibition by 2,2′-dipyridyl—a specific chelator of ferrous iron—abolishes ring cleavage activity, confirming the dependence on Fe²⁺ for catalytic function. Genomic analysis reveals that the Rhodococcus dioxygenase shares 85% sequence homology with Pseudomonas sp. CA-1’s aniline dioxygenase system, particularly in conserved α-subunit residues involved in substrate binding. This enzyme exhibits broad specificity for chlorinated aniline derivatives but shows reduced activity toward alkyl-substituted analogs [3] [8].
The metabolic fate of 4-amino-3-chlorophenol involves enzymatic rearrangement to 6-chlorohydroxyquinol, a critical branch point for ring cleavage. Gas chromatography-mass spectrometry (GC-MS) analyses of Rhodococcus MB-P1 resting cell incubations identify 6-chlorohydroxyquinol as a stable intermediate, accumulating transiently before ring fission. This transformation proceeds via two possible routes:
6-Chlorohydroxyquinol accumulation peaks at 8–12 hours post-incubation and declines as ring cleavage commences. Ring-cleaving dioxygenases (e.g., chlorocatechol 1,2-dioxygenase) then catalyze ortho-fission of 6-chlorohydroxyquinol, producing chlorinated cis,cis-muconic acid derivatives. Subsequent enzymatic steps involve hydrolytic dechlorination and β-ketoadipate pathway integration, ultimately yielding tricarboxylic acid cycle intermediates. This pathway contrasts with anaerobic degradation routes observed in Geobacter and Thauera mixtures, where nitro reduction precedes dechlorination [1] [2] [3].
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